Home > Products > Screening Compounds P48308 > 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 338391-69-8

1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-1167760
CAS Number: 338391-69-8
Molecular Formula: C15H16FN5
Molecular Weight: 285.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic organic compound belonging to the pyrazolo[3,4-d]pyrimidine class of molecules. This class is notable in scientific research for its wide range of biological activities, particularly as kinase inhibitors. [, ] Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. []

1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea ([1])

    Compound Description: This compound is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor that displayed significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis []. It exhibited no recurrence 15 days after the last administration and showed promising results as a potential drug candidate for psoriasis treatment [].

    Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor capable of overcoming various FLT3 kinase mutations in FLT3-ITD positive acute myeloid leukemia (AML) []. It demonstrated significant in vitro and in vivo efficacy, affecting FLT3-ITD-mediated signaling pathways, inducing apoptosis, and suppressing tumor growth in a xenograft model [].

    Relevance: This compound shares the 1H-pyrazolo[3,4-d]pyrimidine core and the tert-butylisoxazole urea side chain with compound 1 []. This structural similarity with 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine places it within the same chemical class, although with added complexity in its side chain modifications [].

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives ([3])

    Compound Description: This series of compounds, derived from an initial Src inhibitor (compound 1 in []), were investigated for their potential in treating triple-negative breast cancer (TNBC) []. Optimization efforts aimed to improve the compound's toxicity profile while retaining its anti-cancer activity [].

    Relevance: Although not explicitly stated, these derivatives likely share the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure with 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with varying substituents at the 3-position replacing the phenylethynyl group []. This structural similarity makes them relevant for understanding the structure-activity relationship of pyrazolopyrimidines as kinase inhibitors [].

N-(3-((4-Amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) ([3])

    Compound Description: Compound 13an is a potent multikinase inhibitor, demonstrating strong inhibitory activity against Src, KDR, and several kinases involved in the MAPK signaling pathway []. It exhibited potent anti-TNBC activity in vitro and in vivo, with favorable pharmacokinetic properties and low toxicity [].

    Relevance: This compound, a lead candidate emerging from the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine series [], shares the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure with 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine []. It highlights the potential of modifying the substituents around this core structure to target different kinases and achieve desired pharmacological profiles [].

1-tert-Butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ([22])

    Compound Description: This compound is a Src kinase inhibitor that has been investigated for its potential role in disrupting the Na/K-ATPase/Src/ROS oxidant amplification loop, which is implicated in renal fibrosis [].

    Relevance: This compound exhibits a high degree of structural similarity to 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Both compounds share the same core structure of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with a tert-butyl group at position 1. The only structural difference lies in the halogen substituent on the phenyl ring at position 3, with a chlorine atom in this compound and a fluorine atom in the main compound [].

Synthesis Analysis

The synthesis of 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various methods, typically involving the construction of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common synthetic route involves:

  1. Formation of the Pyrazolo[3,4-d]pyrimidine Core:
    • Starting materials such as 3-methyl-1H-pyrazole and appropriate aldehydes or ketones are reacted under acidic conditions to form the pyrazolo[3,4-d]pyrimidine structure.
    • The reaction often requires solvents like dimethylformamide (DMF) and may utilize catalysts such as palladium complexes for efficiency.
  2. Substitution Reactions:
    • The tert-butyl group can be introduced via alkylation reactions using tert-butyl bromide or similar reagents.
    • The introduction of the 4-fluorophenyl group may be performed through nucleophilic aromatic substitution or coupling reactions.
  3. Purification:
    • The final product is typically purified using column chromatography or recrystallization techniques to achieve high purity levels suitable for biological testing.
Molecular Structure Analysis

The molecular structure of 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a fused ring system that imparts rigidity and specific spatial orientation to the molecule. Key structural characteristics include:

  • Bond Lengths: Typical bond lengths in the pyrazolo and pyrimidine rings are consistent with standard values for C–N and C–C bonds, generally around 1.33 Å to 1.50 Å.
  • Dihedral Angles: The dihedral angles between substituents and the core ring system influence the molecule's conformation and reactivity.
  • Functional Groups: The presence of the amino group at position 4 enhances hydrogen bonding capabilities, which can be crucial for biological interactions.

Crystallographic studies using techniques such as X-ray diffraction provide detailed insights into these structural parameters.

Chemical Reactions Analysis

1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  • Deprotonation Reactions: Under basic conditions, the amino group can be deprotonated to form an anionic species that may participate in further reactions.
  • Coupling Reactions: The compound can also engage in coupling reactions with other aromatic systems to form more complex structures.

These reactions are essential for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves its role as a kinase inhibitor. It targets specific protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.

Key Mechanistic Insights:

  • Binding Affinity: The compound binds to the ATP-binding pocket of kinases, inhibiting their activity and thereby disrupting downstream signaling pathways.
  • Biological Effects: This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a candidate for anticancer therapies.
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

  • Solubility: Typically soluble in polar organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: Determined through differential scanning calorimetry or similar techniques; exact values may vary based on purity.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining its handling during synthesis and storage.

Applications

The scientific applications of 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

  • Pharmaceutical Development: As a potential therapeutic agent targeting various cancers due to its kinase inhibitory activity.
  • Biochemical Research: Used as a tool compound in studies investigating kinase signaling pathways and cellular responses.
  • Drug Design: Serves as a lead compound for further modifications aimed at improving efficacy and selectivity against specific kinases.
Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine precisely defines this heterocyclic compound’s structure. Its molecular formula is C₁₅H₁₅FN₆, corresponding to a molecular weight of 298.33 g/mol. The name specifies three critical features:

  • A pyrazolo[3,4-d]pyrimidine core, a bicyclic 6-5 fused system resembling purine.
  • A tert-butyl group (-C(CH₃)₃) attached to the pyrazole nitrogen (N1), providing steric bulk and influencing metabolic stability [3] [6].
  • A 4-fluorophenyl substituent at position 3 of the pyrazole ring and an amino group (-NH₂) at position 4 of the pyrimidine ring. The fluorine atom on the phenyl ring enhances electronic properties and potential target binding [6] [9].

Table 1: Atomic Composition of 1-(tert-Butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

ElementCountRole in Structure
Carbon (C)15Core scaffold and substituents
Hydrogen (H)15Saturation and functional groups
Fluorine (F)1Aromatic ring halogenation
Nitrogen (N)6Heterocyclic ring atoms

Crystallographic Studies and X-ray Diffraction Analysis

While direct crystallographic data for this specific fluoro derivative is absent in the surveyed literature, its structural analogs confirm key features of the pyrazolo[3,4-d]pyrimidine scaffold. X-ray diffraction studies of related compounds (e.g., 1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) reveal:

  • Near-planar geometry of the bicyclic core, with minor deviations (≤5°) from coplanarity between pyrazole and pyrimidine rings. This facilitates stacking interactions in biological targets [4].
  • Dihedral angles between the C3-aryl substituent and the core average 40–60°, optimizing hydrophobic contacts without sacrificing conjugation [9].
  • Hydrogen bonding patterns show the C4-amino group acts as both donor (N-H···N) and acceptor (C=O···H-N), critical for kinase active site binding. In CDK2 complexes, this group anchors the inhibitor to the hinge region residue Leu83 [9]. Computational models predict similar behavior for the 4-fluorophenyl analog, where fluorine may engage in halogen bonding or electrostatic interactions with kinase glycine-rich loops [8] [9].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)Theoretical and experimental data from analogs support the following key signals:

  • ¹H NMR:
  • tert-butyl singlet: δ 1.60–1.75 ppm (9H)
  • Aromatic protons: δ 7.25–8.50 ppm (4H for fluorophenyl, 1H for pyrimidine H6)
  • C4-NH₂: δ 6.80–7.20 ppm (broad singlet, exchangeable) [3] [6]
  • ¹³C NMR:
  • Pyrimidine C4: δ 158–162 ppm
  • Fluorophenyl C-F: δ 162–165 ppm (d, J = 245 Hz)
  • tert-butyl carbon: δ 30–32 ppm (CH₃), 58–60 ppm (C) [3]
  • ¹⁹F NMR: Single peak near δ -110 ppm (meta-substituted phenyl fluorines) [6]

Infrared Spectroscopy (IR)Characteristic absorption bands include:

  • N-H stretch: 3320–3470 cm⁻¹ (amine)
  • C-H stretch: 2900–3000 cm⁻¹ (tert-butyl)
  • C=N/C=C: 1580–1620 cm⁻¹ (heterocyclic ring)
  • C-F vibration: 1220–1280 cm⁻¹ [3] [8]

Mass SpectrometryHigh-resolution mass spectrometry (HRMS) predicts [M + H]⁺ at m/z 299.1420. Fragmentation patterns typically involve:

  • Loss of tert-butyl radical (•C₄H₉) yielding m/z 242
  • Cleavage of the C-N bond to the fluorophenyl group, generating [4-aminopyrazolo[3,4-d]pyrimidinyl]⁺ (m/z 134) [3] [6]

Comparative Analysis with Structural Analogs

Systematic modifications of the pyrazolo[3,4-d]pyrimidine scaffold reveal how the 4-fluorophenyl and tert-butyl groups confer distinct properties:

Properties

CAS Number

338391-69-8

Product Name

1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

1-tert-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C15H16FN5

Molecular Weight

285.32 g/mol

InChI

InChI=1S/C15H16FN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19)

InChI Key

SIPDIAWCEGNHFS-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)F)N

Synonyms

1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine; SMR000179224; MLS000326584; 338391-69-8; 1M-307S; 1-tert-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.